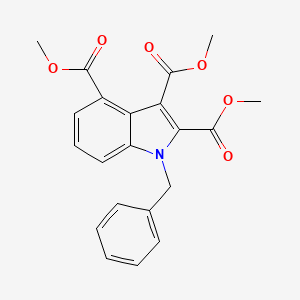
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a benzyl group and three carboxylate groups attached to the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromination using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated indole derivatives.
科学研究应用
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of indole-based biological processes and pathways.
Industry: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
作用机制
The mechanism of action of Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
1,1,2-Trimethyl-1H-benzo[e]indole: Used as a fluorescent probe for imaging.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Investigated for its antimycobacterial properties.
Uniqueness
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate stands out due to its unique combination of three carboxylate groups and a benzyl group attached to the indole ring.
属性
CAS 编号 |
94870-43-6 |
|---|---|
分子式 |
C21H19NO6 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
trimethyl 1-benzylindole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C21H19NO6/c1-26-19(23)14-10-7-11-15-16(14)17(20(24)27-2)18(21(25)28-3)22(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
InChI 键 |
SFGONSXHGQFOLQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=CC=C1)N(C(=C2C(=O)OC)C(=O)OC)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


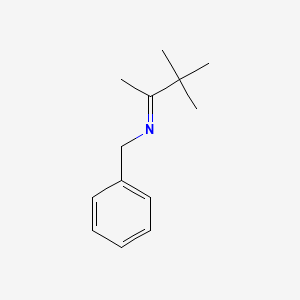
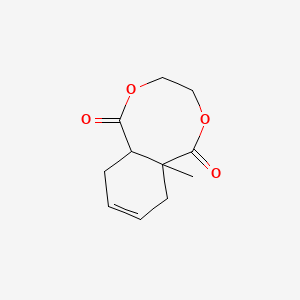
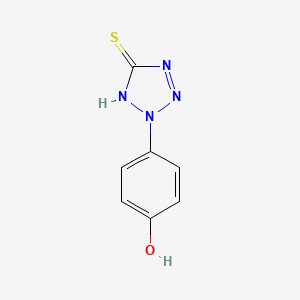
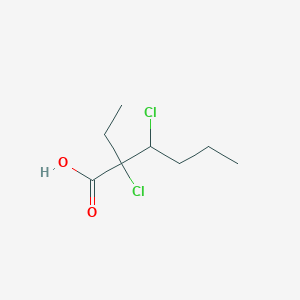
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
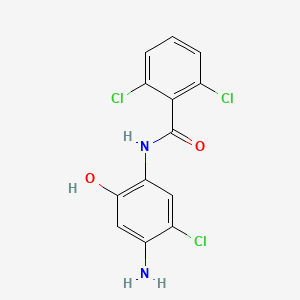

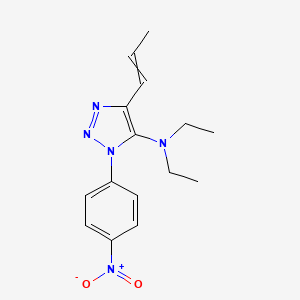
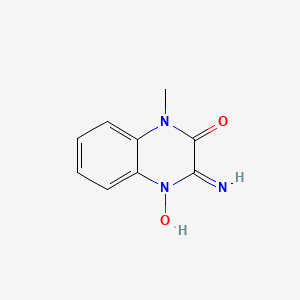
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
